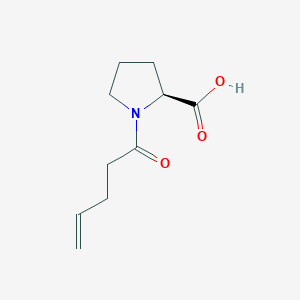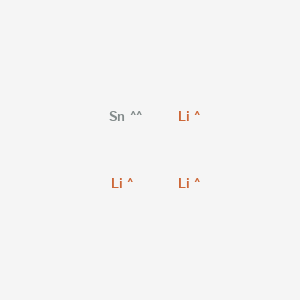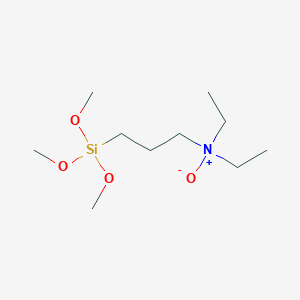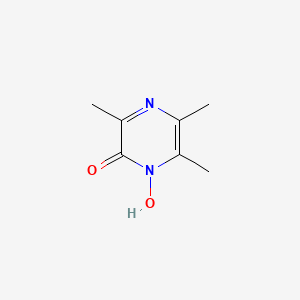
1-Pent-4-enoyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pent-4-enoyl-L-proline is a derivative of L-proline, an amino acid that plays a crucial role in various biochemical processes. This compound is characterized by the presence of a pent-4-enoyl group attached to the L-proline molecule. The unique structure of this compound makes it an interesting subject for research in organic chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Pent-4-enoyl-L-proline can be synthesized through various methods. One common approach involves the reaction of L-proline with pent-4-enoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of efficient purification techniques such as crystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Pent-4-enoyl-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pent-4-enoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Pent-4-enoyl-L-proline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Pent-4-enoyl-L-proline involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
L-Proline: A naturally occurring amino acid with a similar structure but lacking the pent-4-enoyl group.
Pent-4-enoyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness: 1-Pent-4-enoyl-L-proline is unique due to the presence of both the L-proline and pent-4-enoyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
479640-29-4 |
|---|---|
Fórmula molecular |
C10H15NO3 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
(2S)-1-pent-4-enoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO3/c1-2-3-6-9(12)11-7-4-5-8(11)10(13)14/h2,8H,1,3-7H2,(H,13,14)/t8-/m0/s1 |
Clave InChI |
JHMQVIVKQGKVHG-QMMMGPOBSA-N |
SMILES isomérico |
C=CCCC(=O)N1CCC[C@H]1C(=O)O |
SMILES canónico |
C=CCCC(=O)N1CCCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Buten-2-one, 3-[(acetyloxy)(4-methylphenyl)methyl]-](/img/structure/B14242609.png)
![2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14242610.png)

![2-[Bis(trimethylsilyl)methylidene]cyclopentane-1,3-dione](/img/structure/B14242621.png)
![N-[(E)-(3-methoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242629.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14242649.png)



![2,2'-(1,4-Phenylene)bis[5-cyclohexyl-6-(octyloxy)-1,3-benzoxazole]](/img/structure/B14242670.png)
![4-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14242676.png)
![N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B14242689.png)

